3-Methyl-N-(3-oxopropyl)butanamide
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Overview
Description
3-Methyl-N-(3-oxopropyl)butanamide is a bioactive chemical.
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compounds 3-Methyl-N-(3-oxopropyl)butanamide and its variants play a significant role in the synthesis of heterocyclic compounds, as demonstrated in the synthesis of 3-oxo-N-(pyridin-2-yl)butanamide compounds. These are important precursors for developing diverse heterocyclic structures, which have wide-ranging applications in pharmaceuticals, agrochemicals, and material science (Fadda, Abdel‐Galil, & Elattar, 2015).
Organocatalysis and Asymmetric Synthesis Derivatives of this compound, like N‐(3,5‐dimethylphenyl)‐2‐(formylmethylamino)‐3‐methyl‐, are used as chiral organocatalysts in asymmetric synthesis, particularly in the reduction of prochiral N-aryl ketimines, a key process in producing enantiomerically pure compounds for various applications (Noshi, 2014).
Radio-Iodinated Agents for Medical Imaging The synthesis of radio-iodinated agents using butanamide derivatives illustrates their application in medical imaging. These compounds are used in creating tracers for imaging techniques such as Positron Emission Tomography (PET), which is critical for diagnostic and therapeutic purposes in medicine (Dischino et al., 2002).
Local Anesthetic Properties Some butanamide derivatives exhibit local anesthetic activity. This demonstrates the potential of this compound derivatives in developing new local anesthetics, which are essential in various medical procedures (Saxena, Singh, Agarwal, & Mehra, 1984).
Mesoporous Nitrogen-Doped Carbon Synthesis The use of butanamide derivatives in synthesizing mesoporous nitrogen-doped carbon materials shows their application in material science. These materials have potential use in electrocatalysis and energy storage, demonstrating the chemical's versatility in various scientific fields (Fellinger, Hasché, Strasser, & Antonietti, 2012).
Antimicrobial Agents Certain derivatives of this compound, particularly those incorporated into pyrazole, thiophene, and thiazole structures, have been evaluated for antimicrobial activity, indicating their potential in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).
Applications in Odorless Thioacetalization The compound is used in thioacetalization reactions, a process important in organic synthesis, particularly in protecting groups and intermediates formation. Its odorless nature is advantageous in laboratory environments (Liu et al., 2004).
Properties
CAS No. |
58947-91-4 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-methyl-N-(3-oxopropyl)butanamide |
InChI |
InChI=1S/C8H15NO2/c1-7(2)6-8(11)9-4-3-5-10/h5,7H,3-4,6H2,1-2H3,(H,9,11) |
InChI Key |
ONUQLSPIIWGUKV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NCCC=O |
Canonical SMILES |
CC(C)CC(=O)NCCC=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-Methyl-N-(3-oxopropyl)butanamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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